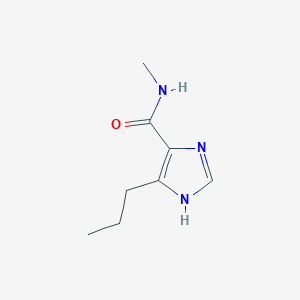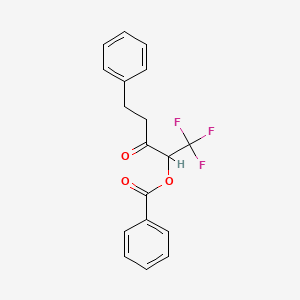
3-Pentanone, 2-(benzoyloxy)-1,1,1-trifluoro-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentanone, 2-(benzoyloxy)-1,1,1-trifluoro-5-phenyl- is a complex organic compound with the molecular formula C17H13F3O3. This compound is characterized by the presence of a trifluoromethyl group, a benzoyloxy group, and a phenyl group attached to a pentanone backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2-(benzoyloxy)-1,1,1-trifluoro-5-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 3-pentanone with benzoyl chloride in the presence of a base to form the benzoyloxy derivative. This intermediate is then reacted with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Pentanone, 2-(benzoyloxy)-1,1,1-trifluoro-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoyloxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-Pentanone, 2-(benzoyloxy)-1,1,1-trifluoro-5-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may be explored for its potential pharmacological properties, including its effects on biological systems.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 3-Pentanone, 2-(benzoyloxy)-1,1,1-trifluoro-5-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzoyloxy group may interact with specific binding sites on enzymes, influencing their activity and leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Pentanone: A simpler ketone with similar reactivity but lacking the benzoyloxy and trifluoromethyl groups.
3-Pentanone: Another structural isomer with different chemical properties.
Benzoyl Chloride: A reagent used in the synthesis of benzoyloxy derivatives.
Uniqueness
3-Pentanone, 2-(benzoyloxy)-1,1,1-trifluoro-5-phenyl- is unique due to the presence of both benzoyloxy and trifluoromethyl groups, which impart distinct chemical and physical properties
This detailed article provides a comprehensive overview of 3-Pentanone, 2-(benzoyloxy)-1,1,1-trifluoro-5-phenyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
502765-82-4 |
|---|---|
Fórmula molecular |
C18H15F3O3 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
(1,1,1-trifluoro-3-oxo-5-phenylpentan-2-yl) benzoate |
InChI |
InChI=1S/C18H15F3O3/c19-18(20,21)16(24-17(23)14-9-5-2-6-10-14)15(22)12-11-13-7-3-1-4-8-13/h1-10,16H,11-12H2 |
Clave InChI |
HQJXRPPSHQZFKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)C(C(F)(F)F)OC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


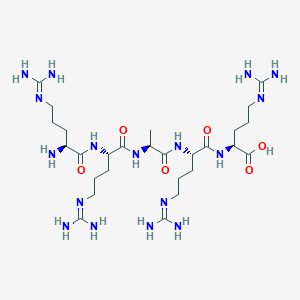
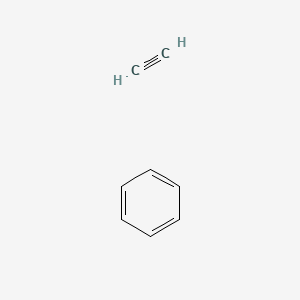
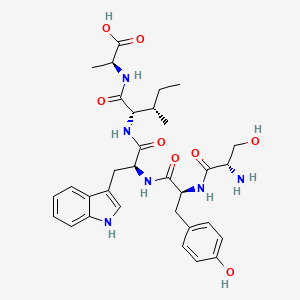
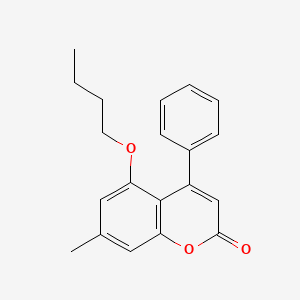
![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester](/img/structure/B14237101.png)
![{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14237106.png)

![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14237113.png)
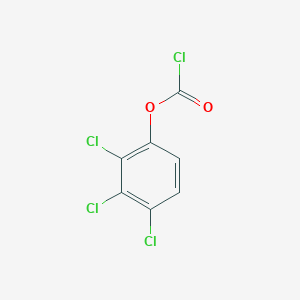
![4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene](/img/structure/B14237132.png)
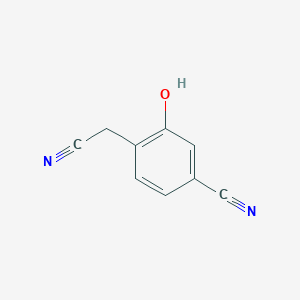
![6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14237146.png)
